AZD4205 - 2091134-35-7

AZD4205

Catalog Number: EVT-260453
CAS Number: 2091134-35-7
Molecular Formula: C26H32FN9O2
Molecular Weight: 521.6014
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD4205 is a highly potent JAK1-selective kinase inhibitor with excellent preclinical pharmacokinetics with potential for further clinical development. JAK1 is part of the JAK1/signal transducer and activator of transcription (STAT) axis, which plays an important role in tumour escape from EGFR-targeted treatment.
Overview

AZD4205, also known as Golidocitinib, is a selective inhibitor of Janus kinase 1 (JAK1) designed for therapeutic applications, particularly in inflammatory bowel disease. The compound is characterized by its high potency and selectivity for JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. AZD4205 has been shown to effectively modulate these pathways, making it a candidate for treating conditions like Crohn's disease and ulcerative colitis.

Source

AZD4205 was developed by AstraZeneca and has undergone various stages of preclinical and clinical evaluation. The compound's design was informed by the need for a JAK1 inhibitor that minimizes off-target effects and enhances gastrointestinal tract concentration, thereby improving therapeutic outcomes in inflammatory conditions.

Classification

AZD4205 belongs to the class of small molecule inhibitors specifically targeting the JAK family of kinases. It is classified under anti-inflammatory agents due to its mechanism of action that interferes with cytokine signaling.

Synthesis Analysis

Methods

The synthesis of AZD4205 involves several key steps that include the formation of the indole core and subsequent modifications to introduce functional groups necessary for activity. The synthetic route employs standard organic reactions such as amide coupling, alkylation, and purification techniques to achieve the final compound.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Reactions: Key reactions include:
    • Amide coupling to form the indole derivative.
    • Alkylation processes to introduce piperazine moieties.
    • Purification steps involving chromatography.
  3. Conditions: All reactions are typically performed under inert atmospheres (nitrogen) to prevent moisture interference.

The detailed synthetic pathway can be found in literature detailing the development of AZD4205 .

Molecular Structure Analysis

Structure

The molecular formula of AZD4205 is C20_{20}H25_{25}N5_{5}O2_{2}. Its structure features an indole ring fused with a propenamide side chain and a piperazine group, which contributes to its biological activity.

Data

  • Molecular Weight: Approximately 365.45 g/mol.
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational chemistry tools, revealing its binding interactions with JAK1.
Chemical Reactions Analysis

Reactions

AZD4205 undergoes various chemical reactions relevant to its synthesis and potential metabolic pathways. These include:

  • Hydrolysis: Potential cleavage of amide bonds under physiological conditions.
  • Oxidation: Possible conversion of certain functional groups during metabolism.

Technical Details

The stability of AZD4205 in biological systems is critical for its therapeutic efficacy. Studies have shown that it maintains structural integrity under physiological conditions, which is essential for sustained action against JAK1 .

Mechanism of Action

Process

AZD4205 exerts its pharmacological effects by selectively inhibiting JAK1, thereby blocking the phosphorylation of signal transducers and activators of transcription (STATs). This inhibition prevents the transcription of pro-inflammatory cytokines, leading to reduced inflammation in target tissues.

Data

  • Inhibition Profile: AZD4205 demonstrates an IC50_{50} value in the low nanomolar range for JAK1 inhibition.
  • Selectivity: It shows minimal activity against other JAK family members (JAK2, JAK3), which helps reduce side effects associated with broader kinase inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZD4205 is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in water, facilitating formulation into dosage forms.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be referenced from experimental studies .
Applications

AZD4205 has significant potential in scientific research and clinical applications:

  • Therapeutic Use: Primarily investigated for treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis due to its targeted action on JAK1.
  • Research Tool: Used in studies exploring cytokine signaling pathways and immune response modulation.

The ongoing clinical trials and research surrounding AZD4205 underscore its importance as a novel therapeutic agent in managing chronic inflammatory conditions .

Properties

CAS Number

2091134-35-7

Product Name

AZD4205

IUPAC Name

(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide

Molecular Formula

C26H32FN9O2

Molecular Weight

521.6014

InChI

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1

InChI Key

HKMXSVZYKLTDAP-HZPDHXFCSA-N

SMILES

O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4

Solubility

Soluble in DMSO

Synonyms

AZD4205; AZD-4205; AZD 4205.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.